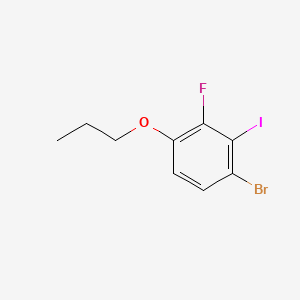

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Description

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene is a polysubstituted aromatic compound with the molecular formula C₉H₈BrFIO. Its structure features a benzene ring substituted with bromine (position 1), fluorine (position 3), iodine (position 2), and a propoxy group (position 4). The propoxy group (–OCH₂CH₂CH₃) imparts lipophilicity, influencing solubility in organic solvents, while the heavy halogens (Br, I) contribute to high density (~2.3 g/mL, inferred from analogs) and reactivity in cross-coupling reactions . This compound is listed with 95% purity in commercial catalogs, suggesting its use in pharmaceutical intermediates or organic synthesis .

Properties

Molecular Formula |

C9H9BrFIO |

|---|---|

Molecular Weight |

358.97 g/mol |

IUPAC Name |

1-bromo-3-fluoro-2-iodo-4-propoxybenzene |

InChI |

InChI=1S/C9H9BrFIO/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4H,2,5H2,1H3 |

InChI Key |

WXQFCSDRQONPED-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)Br)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and halides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation may produce a corresponding ketone or aldehyde .

Scientific Research Applications

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It may be involved in the synthesis of diagnostic agents and therapeutic compounds.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with other molecules. The propoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares key analogs based on substituent patterns and properties:

*Calculated based on atomic weights; exact CAS data unavailable.

Key Observations:

- Halogen Reactivity: Iodine in the target compound enables efficient participation in Ullmann or Sonogashira couplings due to its superior leaving-group ability compared to bromine or chlorine .

- Ether Groups : The propoxy group in the target compound enhances steric bulk and lipophilicity relative to methoxy (–OMe) analogs, affecting solubility and directing effects in electrophilic substitution (ortho/para-directing) .

- Nitro vs. Propoxy : The nitro group in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene increases polarity and toxicity, limiting its use in biological applications compared to the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene, and how do substituent positions influence reaction efficiency?

- Methodology : Begin with halogenation of the benzene ring, leveraging sequential electrophilic substitution. For example, introduce iodine first (due to its lower reactivity in electrophilic substitution) at position 2, followed by bromine at position 1 and fluorine at position 3. The propoxy group (position 4) can be introduced via nucleophilic aromatic substitution (SNAr) using propyl bromide under basic conditions. Use regioselective directing groups (e.g., meta-directing halogens) to control substitution patterns .

- Key Considerations : Monitor reaction temperatures to avoid premature dehalogenation. Employ inert atmospheres (N₂/Ar) to stabilize iodide intermediates.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Expect splitting patterns from adjacent fluorine (e.g., coupling constants ~10–20 Hz for ortho-F substituents). Use deuterated DMSO or CDCl₃ to resolve overlapping peaks .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (Br, I).

Q. What safety precautions are critical when handling this compound?

- Handling : Use closed systems or fume hoods to minimize exposure to volatile halogenated intermediates. Avoid skin contact with iodine-containing species, which may cause dermatitis .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respiratory protection (e.g., N95 masks) during powder handling .

Advanced Research Questions

Q. How do competing substituents (Br, F, I, propoxy) influence regioselectivity in cross-coupling reactions like Suzuki-Miyaura?

- Mechanistic Insight : The iodine atom (position 2) acts as a superior leaving group in Pd-catalyzed couplings compared to bromine (position 1). Fluorine (position 3) stabilizes adjacent σ-complexes via electron-withdrawing effects, directing coupling to position 2.

- Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. CsF) to enhance selectivity. Use DFT calculations to predict transition-state energies for competing pathways .

Q. What strategies mitigate side reactions (e.g., dehalogenation or ether cleavage) during functionalization?

- Dehalogenation : Avoid strongly reducing conditions (e.g., LiAlH₄) that may strip iodine. Use mild reductants like NaBH₄ in THF at 0°C.

- Ether Stability : Protect the propoxy group during acidic/basic reactions by silylation (e.g., TBSCl) or using non-nucleophilic bases (e.g., DBU) .

Q. How can researchers resolve contradictions in spectroscopic data caused by substituent proximity?

- Case Study : Overlapping ¹H NMR signals from ortho-F and meta-Br can be deconvoluted via 2D NMR (COSY, HSQC). For ¹⁹F NMR, reference external CFCl₃ to assign chemical shifts accurately.

- Computational Aids : Use software like MestReNova to simulate spectra based on substituent electronegativity and steric effects .

Data Contradiction Analysis

Q. Why might reported melting points for similar halogenated benzenes vary across studies?

- Factors : Polymorphism, solvent impurities, or incomplete drying. For 1-Bromo-3-fluoro-4-iodobenzene, literature mp ranges from 46–48°C, but hygroscopicity or trace H₂O can depress observed values. Validate purity via DSC or TGA .

Q. How to address discrepancies in reaction yields when scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.